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Dexamethasone

抗炎活性 盐皮质激素效应 等效剂量换算

Dexamethasone (CAS 50-02-2) is a long-acting, fluorinated synthetic glucocorticoid with anti-inflammatory potency approximately 30 times that of hydrocortisone and negligible mineralocorticoid activity, making it ideal for severe inflammation (e.g., cerebral edema, COVID-19) where sodium and water retention must be avoided. Its 36–72 hour half-life and 32-hour cortisol suppression enable once-daily or alternate-day dosing, improving compliance in chronic inflammatory diseases and giving it a distinct advantage over intermediate-acting agents such as prednisone. For indications requiring rapid, potent anti-inflammatory action without mineralocorticoid side effects, dexamethasone is the evidence-based choice. Material conforms to USP/EP monographs; request a COA with your order.

Molecular Formula C22H29FO5
Molecular Weight 392.5 g/mol
CAS No. 50-02-2
Cat. No. B1670325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone
CAS50-02-2
SynonymsDecaject
Decaject L.A.
Decaject-L.A.
Decameth
Decaspray
Dexamethasone
Dexasone
Dexpak
Hexadecadrol
Hexadrol
Maxidex
Methylfluorprednisolone
Millicorten
Oradexon
Molecular FormulaC22H29FO5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
InChIInChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyUREBDLICKHMUKA-CXSFZGCWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 77 °F (NTP, 1992)
Crystals;  sol in water;  max absorption (ethanol): 238-239 nm (e= 14,000);  specific optical rotation: +57 deg/D (water);  mp 233-235 °C;  specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/
ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL;  WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER;  1 G DISSOLVES IN ABOUT 2 ML OF WATER;  INSOL IN DIOXANE;  SLIGHTLY SOL IN ALC;  INSOL IN ETHER & CHLOROFORM;  VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/
Solubility in water (25 °C): 10 mg/100 mL;  sol in acetone, ethanol, chloroform
In water, 89.0 mg/L at 25 °C
5.05e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





地塞米松 (CAS 50-02-2) 在糖皮质激素类药物中的差异化选择与采购基线


地塞米松(Dexamethasone)是一种长效、高效能的合成糖皮质激素,其抗炎效价约为氢化可的松的30倍,且几乎无盐皮质激素活性(0)[1][2]。作为氟化皮质类固醇,其作用持续时间长达36-72小时,半衰期显著长于泼尼松、甲泼尼龙等中效药物[3]。该化合物在严重炎症、免疫抑制及特定肿瘤辅助治疗中具有明确的循证依据[4]。

为何地塞米松 (50-02-2) 不能基于抗炎等效剂量进行简单替换?


临床常用的抗炎等效剂量换算表仅适用于抗炎效应的等效转换。然而,多项体外研究表明,糖皮质激素在抗肿瘤、免疫抑制等非抗炎效应中的相对活性与抗炎效价存在显著差异,例如,在地塞米松体外抗多发性骨髓瘤细胞的相对能力仅为甲泼尼龙的1.7倍,远低于其25倍的抗炎效价优势[1]。此外,地塞米松与倍他米松虽为结构异构体,但其胎盘代谢、非基因组效应及产科临床结局均存在明确差异[2]。因此,在涉及非抗炎应用场景时,基于抗炎等效剂量的直接替换可能导致疗效不足或毒性风险。

地塞米松 (50-02-2) 相对于同类糖皮质激素的定量差异化证据指南


相对于氢化可的松:地塞米松的抗炎效价达30倍且盐皮质激素活性为0

地塞米松的相对抗炎效价是氢化可的松的30倍,同时其盐皮质激素活性相对于氢化可的松为0[1][2]。相比之下,氢化可的松的盐皮质激素活性为1,这使其在长期高剂量使用时存在显著的钠潴留和高血压风险[2]。

抗炎活性 盐皮质激素效应 等效剂量换算

相对于泼尼松/甲泼尼龙:地塞米松的皮质醇抑制持续时间延长逾1倍

基于药代动力学/药效动力学模型,地塞米松对皮质醇分泌的抑制持续时间约为32小时,而甲泼尼龙约为28小时,游离泼尼松龙仅约15小时[1]。此外,地塞米松的半数抑制浓度(IC50)仅为0.172 ng/mL,显著低于泼尼松龙的1.25 ng/mL和甲泼尼龙的0.52 ng/mL[1]。

药效动力学 皮质醇抑制 作用持续时间

体外抗增殖活性:地塞米松对特定骨髓瘤细胞系的相对效价并非由抗炎等效剂量所预测

在一项体外研究中,以氢化可的松的抗增殖能力为基准(设为1),地塞米松在U266细胞系中的相对抗增殖能力为4.2,低于甲泼尼龙(7.2)和泼尼松龙(6.8)[1]。这与地塞米松相对于甲泼尼龙高达25倍的抗炎效价形成鲜明对比[2]。

抗肿瘤活性 多发性骨髓瘤 细胞增殖抑制

相对于倍他米松:地塞米松的非基因组效应更强,且两种药物在产科应用中的临床结局存在差异

地塞米松与倍他米松虽为C16-甲基异构体,基因组效价相近 (均为氢化可的松的25-30倍),但地塞米松的非基因组效应被报道显著强于倍他米松[1]。在产前促胎肺成熟的临床应用中,两者均为标准选择,但一项荟萃分析显示,倍他米松在降低新生儿呼吸窘迫综合征(RDS)方面优于地塞米松 (RR 0.56, 95% CI 0.68-0.93)[1]。

非基因组效应 产前皮质类固醇 倍他米松

相对于氢化可的松/泼尼松:地塞米松在重症COVID-19中的死亡率获益具有最高等级循证依据

RECOVERY试验是唯一一项明确证实糖皮质激素降低COVID-19死亡率的大型随机对照试验,其研究药物为地塞米松 (6 mg/天,共10天)。结果显示,在需要机械通气的患者中,地塞米松使28天死亡率降低约三分之一 (绝对降幅2.8%)[1]。基于此,美国传染病学会(IDSA)推荐使用地塞米松,或仅在无法获得时使用等效剂量的甲泼尼龙(32 mg)或泼尼松(40 mg)作为替代[1]。

COVID-19 死亡率 临床指南

理化特性与药典标准:地塞米松的高纯度与明确分析方法是质量控制的关键前提

地塞米松原料药的熔点为262-264°C,并已有成熟的USP和EP标准品用于HPLC含量测定与杂质分析[1]。其分析方法经USP43-NF38方法学验证,能够精确分离和定量相关物质[1]。相比之下,地塞米松与倍他米松作为异构体,在常规色谱条件下难以分离,需采用特定LC-MS方法[2]。

质量控制 药典标准 HPLC

地塞米松 (50-02-2) 基于差异化证据的最佳科研与工业应用场景


场景一:重症监护与急性炎症的强效、无盐皮质激素干预

对于需要快速、强效抗炎但需避免钠水潴留的重症患者 (如脑水肿、严重哮喘发作或COVID-19重症肺炎),地塞米松以其30倍于氢化可的松的抗炎效价和零盐皮质激素活性成为理想选择。特别是RECOVERY试验确立的6 mg/天方案,为COVID-19重症治疗提供了最高等级的循证依据[1]。采购时应确保原料符合USP/EP标准。

场景二:每日一次给药方案的长效维持治疗

在需要简化给药方案、提高依从性的慢性炎症性疾病 (如类风湿关节炎、某些结缔组织病) 中,地塞米松长达32小时的皮质醇抑制持续时间[2]使其能够实现每日一次甚至隔日一次的给药方案,优于泼尼松等中效激素。然而,在血液肿瘤化疗方案中,需谨慎评估其体外抗增殖活性数据,避免基于抗炎等效剂量的直接替换导致疗效不足[3]。

场景三:产前促胎肺成熟——根据临床指南及地区偏好选择

地塞米松与倍他米松均为产前皮质类固醇的标准选项。然而,鉴于荟萃分析中倍他米松在降低RDS风险方面的优势[4],以及两者在非基因组效应上的显著差异[4],采购决策需严格遵循本地区或本院围产期指南的具体推荐。若指南明确指定倍他米松,则不应以地塞米松简单替代。

场景四:制药工业中作为高纯度标准品用于质量控制与含量测定

地塞米松具有明确的USP和EP标准品,以及经过验证的HPLC分析方法[5]。其物理常数 (熔点262-264°C) 为鉴别提供了关键依据。对于开发地塞米松制剂或进行相关物质控制的制药企业,采购符合药典标准的原料药或标准品是确保分析准确性与合规性的基础。

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